molecular formula C10H8Cl2O3 B12851784 2,6-Dichloro-4-methoxycinnamic acid

2,6-Dichloro-4-methoxycinnamic acid

Cat. No.: B12851784
M. Wt: 247.07 g/mol
InChI Key: MUXHHKUVHHNNIX-NSCUHMNNSA-N
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Description

2,6-Dichloro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxycinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxybenzaldehyde.

    Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine or pyridine, to form the corresponding cinnamic acid derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methoxycinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid using hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Formation of 2,6-dichloro-4-hydroxycinnamic acid.

    Reduction Products: Formation of 2,6-dichloro-4-methoxyhydrocinnamic acid.

Scientific Research Applications

2,6-Dichloro-4-methoxycinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methoxycinnamic acid depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways or proteins associated with disease states.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2,6-Dichloro-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives:

    2,4-Dichloro-4-methoxycinnamic Acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.

    4-Methoxycinnamic Acid: Lacks chlorine atoms, resulting in different chemical properties and applications.

    2,6-Dichlorocinnamic Acid: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: The presence of both chlorine atoms and a methoxy group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in other derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

(E)-3-(2,6-dichloro-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

MUXHHKUVHHNNIX-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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